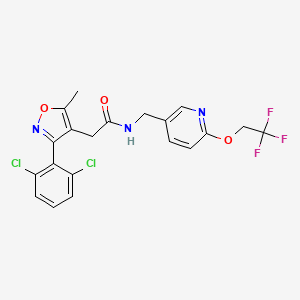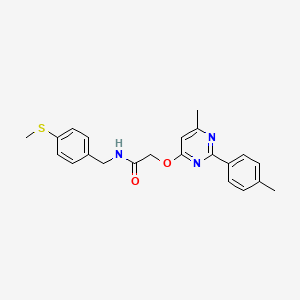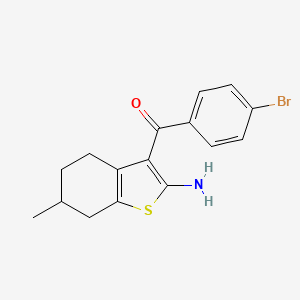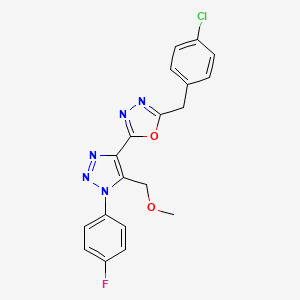![molecular formula C22H20N2OS B2364918 3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207007-65-5](/img/structure/B2364918.png)
3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidinones. These are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidin-4-one ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thienopyrimidinone core, with a 2,5-dimethylbenzyl group attached at the 3-position and a p-tolyl group attached at the 7-position .Chemical Reactions Analysis
Thienopyrimidinones, like other aromatic heterocycles, can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromatic heterocyclic structure. It would likely be a solid at room temperature, with a high melting point due to the presence of the aromatic rings .Scientific Research Applications
Green Synthesis Approaches
The compound is related to thieno[2,3-d]pyrimidin-4(3H)-ones, which are pharmacologically important. A green synthesis approach for this class involves a catalytic four-component reaction that emphasizes step economy, reduced catalyst loading, and straightforward purification, demonstrating an eco-friendly method to produce such compounds (Taoda Shi et al., 2018).
Structural and Electronic Analysis
Studies on similar thienopyrimidine derivatives have explored their structural parameters, electronic properties, and nonlinear optical (NLO) potential through density functional theory (DFT) and time-dependent DFT (TDDFT). Such analyses provide insights into the compounds' reactivity, electronic distribution, and potential applications in optoelectronics (A. Hussain et al., 2020).
Pharmacological Potential
Thienopyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, indicating significant biological activities. Such studies highlight the potential therapeutic applications of these compounds in medicine (V. Alagarsamy et al., 2007).
Antimicrobial and Anti-inflammatory Activities
Further research into thienopyrimidine compounds has shown remarkable antibacterial, antifungal, and anti-inflammatory activities, suggesting a wide range of pharmacological applications. These findings underscore the importance of structural modifications within the thienopyrimidine framework to enhance biological activity (M. Tolba et al., 2018).
Radioprotective and Antitumor Properties
Some novel thieno[2,3-d]pyrimidine derivatives, including compounds with amino acids and imidazoles, have demonstrated promising radioprotective and antitumor activities, offering potential avenues for developing new therapeutic agents (S. Alqasoumi et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-5-8-17(9-6-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-10-15(2)4-7-16(18)3/h4-10,12-13H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPQXSVAMXTQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B2364835.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)
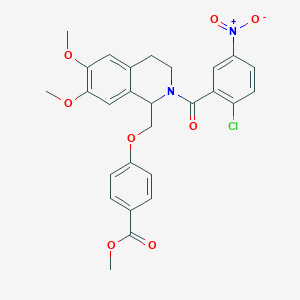

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
